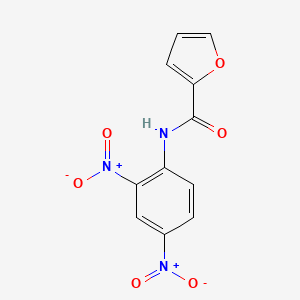

N-(2,4-dinitrophenyl)furan-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7N3O6 |

|---|---|

Molecular Weight |

277.19 g/mol |

IUPAC Name |

N-(2,4-dinitrophenyl)furan-2-carboxamide |

InChI |

InChI=1S/C11H7N3O6/c15-11(10-2-1-5-20-10)12-8-4-3-7(13(16)17)6-9(8)14(18)19/h1-6H,(H,12,15) |

InChI Key |

IBJCMFBLBQTRFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Strategies for N-(2,4-Dinitrophenyl)furan-2-carboxamide

The construction of the target amide linkage can be achieved through several advanced synthetic routes, which are optimized for yield, purity, and efficiency.

One-pot syntheses are highly valued in organic chemistry for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste. For carbamothioyl-furan-2-carboxamide derivatives, such approaches often leverage the reactivity of isothiocyanate intermediates. rsc.orgrsc.org A general strategy involves the in situ generation of an isothiocyanate from a primary amine, which then reacts with another nucleophile within the same reaction vessel. rsc.org While specific one-pot syntheses for carbamothioyl-furan-2-carboxamide are not extensively detailed in the provided literature, the principles can be applied. For instance, a multi-component reaction could involve an aromatic amine, pyruvic acid, and a pyrazole-carbaldehyde to form furanone derivatives in a single step. nih.gov Tandem reactions represent another attractive one-pot method for creating diverse organic molecules, including N-aryl 1,4-dihydropyridines, by forming multiple C-C and C-N bonds in sequence. ias.ac.in

Multi-step synthesis provides greater control over the reaction at each stage, often leading to higher purity of the final product. A plausible multi-step synthesis of N-(2,4-dinitrophenyl)furan-2-carboxamide involves the initial preparation of the key precursors, followed by their condensation. studylib.net

A typical sequence would be:

Preparation of Furan-2-carbonyl chloride: This is commonly synthesized by reacting 2-furoic acid with a chlorinating agent like thionyl chloride. wikipedia.org

Preparation of 2,4-Dinitroaniline (B165453): This precursor can be prepared through methods such as the reaction of 1-bromo-2,4-dinitrobenzene (B145926) with an aromatic amine or by heating dinitrochlorobenzene with ammonia (B1221849) under pressure. studylib.netorgsyn.orggoogle.com

Amide Bond Formation: The final step is the nucleophilic acyl substitution reaction between furan-2-carbonyl chloride and 2,4-dinitroaniline. nih.gov

Precursor Chemistry and Functional Derivatization Routes

The success of the synthesis of N-(2,4-dinitrophenyl)furan-2-carboxamide is critically dependent on the quality and reactivity of its precursor molecules.

Furan-2-carbonyl chloride is a highly reactive and versatile acyl chloride that serves as a fundamental building block for a wide array of furan-2-carboxamide derivatives. wikipedia.org It is typically prepared by refluxing 2-furoic acid with excess thionyl chloride. wikipedia.org Its utility lies in the electrophilicity of the carbonyl carbon, which readily reacts with nucleophiles like primary and secondary amines to form a stable amide bond. nih.govmdpi.com This reaction is a cornerstone in the synthesis of many biologically active compounds and pharmaceutical intermediates. wikipedia.orgmdpi.com

Table 1: Synthesis of Furan-2-Carboxamide Derivatives Using Furan-2-carbonyl Chloride

| Amine Precursor | Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| 2,2-diphenylethan-1-amine | Triethylamine (B128534) | Dichloromethane (B109758) | Not specified | mdpi.com |

| 4-bromoaniline | Triethylamine | Dichloromethane | 94% | nih.gov |

The amine precursor provides the nitrogen atom for the amide linkage. In the synthesis of the title compound, 2,4-dinitroaniline is the key amine precursor. 2,4-Dinitroaniline is a yellow crystalline solid prepared through various methods, including the amination of 2,4-dinitrochlorobenzene. orgsyn.orggoogle.comdrugfuture.com The two nitro groups on the phenyl ring are strong electron-withdrawing groups, which significantly reduce the nucleophilicity of the amine. This decreased reactivity can make amide bond formation more challenging compared to more electron-rich anilines, often requiring more forcing reaction conditions or specific activation methods. nih.gov Despite its reduced nucleophilicity, 2,4-dinitroaniline can be effectively acylated under standard conditions to form the desired amide. nih.gov

Table 2: Properties of 2,4-Dinitroaniline

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H5N3O4 | drugfuture.com |

| Molecular Weight | 183.12 g/mol | drugfuture.com |

| Melting Point | 187.5-188 °C | drugfuture.com |

| Appearance | Yellow needles or greenish-yellow plates | drugfuture.com |

Isothiocyanates (R–N=C=S) are valuable and reactive intermediates in organic synthesis, known for their role in constructing thiourea (B124793) and other sulfur- and nitrogen-containing heterocycles. rsc.orgrsc.org They are particularly relevant for the synthesis of carbamothioyl-furan-2-carboxamide derivatives, which are thiourea analogues of furan-2-carboxamides. The synthesis of these derivatives can be achieved by reacting an appropriate amine with a furan-2-carbonyl isothiocyanate or by reacting a furan-containing amine with a suitable isothiocyanate. researchgate.net The synthesis of isothiocyanates themselves has seen significant advancements, with methods categorized based on starting materials such as primary amines. rsc.orgrsc.org These intermediates serve as versatile platforms for creating complex molecules with potential biological activity. rsc.org

Reaction Efficiency and Yield Enhancement Studies

The efficiency of the synthesis of N-aryl-furan-2-carboxamides, and by extension N-(2,4-dinitrophenyl)furan-2-carboxamide, is influenced by several factors, including the choice of starting materials, coupling agents, reaction conditions, and the nature of the substituents on the aniline (B41778) ring.

One common synthetic route is the reaction of furan-2-carbonyl chloride with the corresponding aniline. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide using this method has been reported to achieve an excellent yield of 94%. researchgate.net This high efficiency suggests that using a pre-activated carboxylic acid derivative like an acyl chloride can be a very effective strategy.

Alternatively, the carboxylic acid can be activated in situ using a coupling agent. A widely used coupling agent is 1,1'-carbonyldiimidazole (B1668759) (CDI). In this method, furan-2-carboxylic acid is first reacted with CDI to form an activated acylimidazolide intermediate. This intermediate then reacts with the aniline to form the desired amide. This approach has been used for the synthesis of various furan-2-carboxamides, with yields varying depending on the specific substrates and conditions. For example, the synthesis of tert-butyl 2-(furan-2-carbonyl)hydrazine-1-carboxylate using CDI activation resulted in a 90% yield. nih.gov However, when this method was applied to the synthesis of other nitrofuran derivatives, the yields were more modest, ranging from 7% for N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide to 30% for 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide. mdpi.com

The reaction conditions, such as solvent and temperature, also play a crucial role. Solvents like tetrahydrofuran (B95107) (THF), dichloromethane (DCM), and 1,4-dioxane (B91453) are commonly employed. nih.govmdpi.com Temperatures can range from room temperature to reflux, depending on the reactivity of the substrates. mdpi.com The electronic properties of the aniline substituent can also affect the reaction yield. Electron-withdrawing groups, such as the nitro groups in 2,4-dinitroaniline, decrease the nucleophilicity of the amino group, which can make the acylation reaction more challenging and potentially lead to lower yields compared to anilines with electron-donating groups.

The following table summarizes the yields of various analogous furan-2-carboxamides, providing a comparative context for the potential efficiency of the synthesis of N-(2,4-dinitrophenyl)furan-2-carboxamide.

| Compound | Synthetic Method | Yield (%) | Reference |

|---|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide | Furan-2-carbonyl chloride and 4-bromoaniline | 94 | researchgate.net |

| tert-Butyl 2-(furan-2-carbonyl)hydrazine-1-carboxylate | Furan-2-carboxylic acid and CDI | 90 | nih.gov |

| N'-(4-Fluorobenzoyl)furan-2-carbohydrazide | CDI activation | 53 | nih.gov |

| N-(4-(4-Methoxybenzamido)phenyl)furan-2-carboxamide | Not specified | 47 | nih.gov |

| N-(4-(4-Chlorobenzamido)phenyl)furan-2-carboxamide | Not specified | 43 | nih.gov |

| 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide | 5-nitrofuran-2-carboxylic acid and CDI | 30 | mdpi.com |

| N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide | 5-nitrofuran-2-carboxylic acid and CDI | 7 | mdpi.com |

Chromatographic and Other Isolation and Purification Techniques for Research-Grade Compounds

The purification of N-(2,4-dinitrophenyl)furan-2-carboxamide to obtain a research-grade compound is critical. Based on the purification methods for analogous compounds, column chromatography is the most common and effective technique.

Silica gel is the standard stationary phase for the column chromatographic purification of furan-2-carboxamides. mdpi.comorgsyn.org The choice of the mobile phase is crucial for achieving good separation. A mixture of non-polar and polar solvents is typically used, with the polarity being adjusted to elute the desired compound with an appropriate retention factor (Rf). Common solvent systems include gradients of hexane (B92381) and ethyl acetate (B1210297). nih.govorgsyn.org For instance, a gradient of 100% hexane to a 3:2 mixture of hexanes:ethyl acetate has been used for the purification of furan-2-yl(phenyl)methanol. orgsyn.org For more polar compounds, solvent systems like ethyl acetate/methanol (B129727) may be employed. mdpi.com

The progress of the purification can be monitored by thin-layer chromatography (TLC). orgsyn.org Once the fractions containing the pure product are identified, they are combined, and the solvent is removed under reduced pressure to yield the purified compound.

In addition to column chromatography, recrystallization is another powerful technique for purifying solid compounds like N-(2,4-dinitrophenyl)furan-2-carboxamide. The choice of solvent is paramount for successful recrystallization. For dinitrophenyl (DNP) derivatives, solvents such as methanol (MeOH) or ethanol (B145695) (EtOH), sometimes with a co-solvent like dichloromethane, have been found to be effective. researchgate.net The crude product is dissolved in a minimum amount of a suitable hot solvent, and the solution is then allowed to cool slowly, leading to the formation of crystals of the purified compound, while impurities remain in the mother liquor.

The following table provides examples of chromatographic conditions used for the purification of related furan-2-carboxamides.

| Compound | Purification Method | Solvent System | Reference |

|---|---|---|---|

| N'-(4-Fluorobenzoyl)furan-2-carbohydrazide | Flash column chromatography | Hexane-Ethyl Acetate (55:45) | nih.gov |

| N'-(4-Chlorobenzoyl)furan-2-carbohydrazide | Flash column chromatography | Hexane-Ethyl Acetate (1:1) | nih.gov |

| Furan-2-yl(phenyl)methanol | Column chromatography | Gradient of Hexanes:Ethyl Acetate (100% to 3:2) | orgsyn.org |

| Nitrofuran derivatives | Silica gel column chromatography | Ethyl Acetate/Methanol | mdpi.com |

| N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide | Silica gel column chromatography | Ethyl Acetate/Methanol (9:1) | mdpi.com |

Advanced Structural Elucidation and Molecular Characterization

Spectroscopic Analysis for Comprehensive Structural Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed picture of the molecular structure can be assembled.

The furan (B31954) ring protons are expected to appear as distinct multiplets in the aromatic region of the spectrum. The proton at position 5 of the furan ring would likely resonate at the most downfield position among the furan protons due to the influence of the adjacent oxygen atom and the carboxamide group. The protons at positions 3 and 4 would appear at slightly higher fields, with their coupling patterns revealing their connectivity.

The protons of the 2,4-dinitrophenyl ring will also resonate in the downfield aromatic region, with their chemical shifts significantly influenced by the strong electron-withdrawing effects of the two nitro groups. The proton at position 3, situated between the two nitro groups, is expected to be the most deshielded and appear at the lowest field. The protons at positions 5 and 6 will also be shifted downfield, and their splitting patterns will be dictated by their coupling to each other.

The amide proton (N-H) is expected to appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for N-(2,4-dinitrophenyl)furan-2-carboxamide (Note: This is a predicted table based on general principles and data for related structures.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Amide N-H | 8.5 - 10.0 | br s | - |

| H-3 (DNP) | ~9.2 | d | ~2.5 |

| H-5 (DNP) | ~8.5 | dd | ~9.0, 2.5 |

| H-6 (DNP) | ~8.0 | d | ~9.0 |

| H-5 (Furan) | ~7.5 | dd | ~1.8, 0.8 |

| H-3 (Furan) | ~7.2 | dd | ~3.5, 0.8 |

| H-4 (Furan) | ~6.6 | dd | ~3.5, 1.8 |

DNP: Dinitrophenyl

Similar to ¹H NMR, the ¹³C NMR spectrum provides crucial information about the carbon skeleton of N-(2,4-dinitrophenyl)furan-2-carboxamide. The chemical shifts of the carbon atoms are indicative of their electronic environment.

The carbonyl carbon of the amide group is expected to resonate at a significantly downfield position, typically in the range of 160-170 ppm. The carbons of the furan and dinitrophenyl rings will appear in the aromatic region (approximately 110-150 ppm).

For the furan ring, the carbon attached to the carboxamide group (C2) and the carbon adjacent to the oxygen (C5) will be the most downfield. For the dinitrophenyl ring, the carbons directly attached to the nitro groups (C2 and C4) will be highly deshielded, as will the carbon attached to the amide nitrogen (C1). The remaining carbons will appear at relatively higher fields within the aromatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(2,4-dinitrophenyl)furan-2-carboxamide (Note: This is a predicted table based on general principles and data for related structures.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~165 |

| C-2, C-4 (DNP) | ~145-150 |

| C-1 (DNP) | ~140 |

| C-2, C-5 (Furan) | ~140-148 |

| C-6 (DNP) | ~125 |

| C-3, C-5 (DNP) | ~120 |

| C-3, C-4 (Furan) | ~112-115 |

DNP: Dinitrophenyl

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

The IR spectrum of N-(2,4-dinitrophenyl)furan-2-carboxamide is expected to show characteristic absorption bands. For a related compound, N-(2-nitrophenyl)furan-2-carboxamide, key IR bands were observed at 3310.91 cm⁻¹ (amide N-H stretching), 3127.48 cm⁻¹ (aromatic C-H stretching), 1679.05 cm⁻¹ (amide C=O stretching), and 1594.47 cm⁻¹ and 1504.96 cm⁻¹ (asymmetric and symmetric -NO₂ stretching) nih.gov. For N-(2,4-dinitrophenyl)furan-2-carboxamide, similar bands are expected, with the nitro group stretches being particularly prominent.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the nitro groups.

Table 3: Characteristic IR Absorption Bands for N-(2,4-dinitrophenyl)furan-2-carboxamide (Based on data for related compounds and general IR tables)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretching | 3300 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Amide C=O | Stretching | 1670 - 1700 |

| Nitro (NO₂) | Asymmetric Stretching | 1530 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1340 - 1370 |

| C-N | Stretching | 1200 - 1350 |

| Furan Ring | C-O-C Stretching | 1000 - 1100 |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of N-(2,4-dinitrophenyl)furan-2-carboxamide, the molecular ion peak (M⁺) would be observed, corresponding to the exact mass of the molecule.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₁₁H₇N₃O₅. Fragmentation patterns observed in the mass spectrum would further support the proposed structure, with characteristic losses of the nitro groups, the furan ring, and the carbonyl group.

Studies on similar compounds, such as 2,4-dinitrophenol (B41442), show absorption maxima in the UV region researchgate.net. The reaction product of furfural and 2,4-dinitrophenylhydrazine (B122626) (DNPH) exhibits a significant shift in its absorption peak to the visible region under basic conditions, indicating the formation of a highly conjugated system nih.gov. This suggests that N-(2,4-dinitrophenyl)furan-2-carboxamide will have strong absorption bands in the UV region, with potential shoulders extending into the visible range due to the extended conjugation between the furan ring, the amide bond, and the dinitrophenyl ring. The exact position of the absorption maxima (λ_max) would be influenced by the solvent polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Diffraction (XRD) for Precise Solid-State Structural Determination

The molecular geometry of N-(2,4-dinitrophenyl)furan-2-carboxamide is expected to share key features with its analogue, N-(2-nitrophenyl)furan-2-carboxamide nih.gov. The core structure consists of a central amide linkage connecting a furan-2-carbonyl group and a 2,4-dinitrophenyl group.

Below are the key crystallographic and geometric parameters for the closely related N-(2-nitrophenyl)furan-2-carboxamide, which provide a reliable model for the target compound.

Table 1: Crystal Data and Structure Refinement for N-(2-nitrophenyl)furan-2-carboxamide nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₈N₂O₄ |

| Formula Weight | 232.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0380 (5) |

| b (Å) | 12.8072 (9) |

| c (Å) | 11.3701 (9) |

| β (°) | 97.819 (6) |

| Volume (ų) | 1015.34 (13) |

| Z | 4 |

| Temperature (K) | 123 |

Table 2: Selected Dihedral Angles for N-(2-nitrophenyl)furan-2-carboxamide nih.gov

| Description | Angle (°) |

|---|---|

| Rotation of Benzene (B151609) Ring from Amide Plane | 2.68 (5) |

| Rotation of Furan Ring from Amide Plane | 7.03 (4) |

| Angle between Phenyl and Furan Rings | 9.71 (5) |

| Angle of Nitro Group with Adjacent Benzene Ring | 10.15 (5) |

The supramolecular architecture in the solid state is governed by a network of non-covalent interactions. For N-(2,4-dinitrophenyl)furan-2-carboxamide, the crystal packing would be driven by a combination of hydrogen bonding, π-π stacking, and other weak interactions involving the nitro groups.

In the crystal structure of N-(2-nitrophenyl)furan-2-carboxamide, molecules are linked by weak C-H···O hydrogen bonds, where a hydrogen atom from the furan ring acts as a donor to the carbonyl oxygen of an adjacent molecule nih.gov. This interaction forms one-dimensional helical chains running along the crystallographic b-axis nih.gov.

The introduction of a second nitro group in the 4-position would provide additional hydrogen bond acceptors. Molecules containing dinitrophenyl groups are known to participate in multiple C-H···O interactions researchgate.net. Furthermore, the electron-poor nature of the dinitrophenyl ring makes it a candidate for offset π-π stacking interactions with other aromatic rings in the crystal lattice researchgate.net. These interactions, combined with the hydrogen bonding, would create a stable, three-dimensional supramolecular network.

Table 3: Hydrogen Bond Geometry in N-(2-nitrophenyl)furan-2-carboxamide nih.gov

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C2—H2···O2ⁱ | 0.95 | 2.45 | 3.393 (2) | 172 |

Symmetry code: (i) -x+1, y+1/2, -z+3/2

Conformational Analysis in Solution and Crystalline States

The conformation of arylamides can differ between the solid (crystalline) state and in solution due to the influence of the surrounding environment.

In the crystalline state, the conformation of N-(2-nitrophenyl)furan-2-carboxamide is relatively planar, with small dihedral angles between the rings and the amide linker, a conformation that is locked in by crystal packing forces and intramolecular interactions nih.gov.

In solution, furan- and thiophene-based arylamides exhibit conformational preferences that are influenced by intramolecular hydrogen bonding and solvent polarity nih.govresearchgate.net. Studies on N-methylfuran-2-carboxamide reveal a preference for an "eclipsed" conformation, stabilized by an intramolecular S(5)-type hydrogen bond, even in polar protic solvents nih.govresearchgate.net. For N-(2,4-dinitrophenyl)furan-2-carboxamide, a strong intramolecular hydrogen bond between the amide N-H and the ortho-nitro group's oxygen would heavily favor a conformation where these groups are proximate. This interaction would likely dominate the conformational landscape in non-polar solvents. In polar solvents, competition from solvent molecules for hydrogen bonding could lead to a higher population of other conformers, although the intramolecular bond is expected to remain significant. Therefore, while the solid-state structure represents a single, low-energy conformation, the molecule in solution likely exists as a dynamic equilibrium of conformers, with a strong preference for a structure stabilized by the intramolecular N-H···O(nitro) hydrogen bond.

Theoretical and Computational Investigations of Molecular Architecture and Electronic Properties

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to investigate the properties of organic molecules by calculating the electron density. researchgate.netresearchgate.net

For N-(2,4-dinitrophenyl)furan-2-carboxamide, the key structural questions involve the planarity and relative orientation of the furan (B31954) and dinitrophenyl rings. In a study of the closely related N-(2-nitrophenyl)furan-2-carboxamide, X-ray diffraction revealed that the central amide fragment is essentially planar. nih.gov However, the furan and phenyl rings were rotated relative to this plane, with dihedral angles of 7.03° and 2.68°, respectively. nih.gov The nitro group was also twisted out of the plane of its attached benzene (B151609) ring by 10.15°. nih.gov A similar non-planar conformation would be expected for N-(2,4-dinitrophenyl)furan-2-carboxamide, influenced by steric hindrance and intramolecular interactions involving the two nitro groups and the amide linker.

Table 1: Illustrative Geometric Parameters from a Related Furan Carboxamide Derivative

| Parameter | Value (°) | Compound |

|---|---|---|

| Dihedral Angle (Furan Ring to Amide Plane) | 7.03 | N-(2-nitrophenyl)furan-2-carboxamide nih.gov |

| Dihedral Angle (Phenyl Ring to Amide Plane) | 2.68 | N-(2-nitrophenyl)furan-2-carboxamide nih.gov |

| Dihedral Angle (Nitro Group to Phenyl Ring) | 10.15 | N-(2-nitrophenyl)furan-2-carboxamide nih.gov |

This table shows experimental data for a structurally similar compound to illustrate the types of parameters obtained from geometry optimization.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.compmf.unsa.ba A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. pmf.unsa.banih.gov In molecules containing nitroaromatic and furan moieties, the HOMO is often distributed across the furan and amide regions, while the electron-withdrawing nitro groups cause the LUMO to be localized predominantly on the dinitrophenyl ring. This distribution facilitates intramolecular charge transfer.

From the HOMO and LUMO energies, several chemical reactivity indices can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which further quantify the molecule's reactivity. nih.govnih.gov

Table 2: Example HOMO-LUMO Data for Related Aromatic Nitro and Furan Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | -6.21 | -2.61 | 3.60 |

| Caffeine | - | - | 5.12 |

This table provides examples of calculated HOMO-LUMO gaps for molecules containing related functional groups to illustrate the typical range of values.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of different electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are electron-rich, have a partial negative charge, and are susceptible to electrophilic attack. In N-(2,4-dinitrophenyl)furan-2-carboxamide, these regions would be concentrated around the oxygen atoms of the nitro groups and the carbonyl group.

Positive Regions (Blue): These areas are electron-poor, have a partial positive charge, and are susceptible to nucleophilic attack. Such regions are typically found around the hydrogen atoms of the amide group and the aromatic rings. researchgate.net

Neutral Regions (Green): These areas have a near-zero potential.

The MEP surface provides a clear picture of the molecule's polarity and is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by examining charge delocalization and hyperconjugative interactions. nih.gov This method translates the complex, delocalized molecular orbitals into localized Lewis-type structures (bonds and lone pairs).

The key output of NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy from a charge transfer interaction between a filled "donor" orbital and an empty "acceptor" orbital. nih.govacadpubl.eu For N-(2,4-dinitrophenyl)furan-2-carboxamide, significant interactions would be expected between:

The lone pairs (n) of the oxygen and nitrogen atoms.

The π-orbitals of the furan and phenyl rings.

The empty anti-bonding orbitals (π* or σ*) within the molecule.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to define atoms and the chemical bonds between them. nih.gov QTAIM identifies critical points in the electron density (ρ) where the gradient is zero. The properties at bond critical points (BCPs)—points of minimum electron density between two bonded atoms—are particularly insightful.

Key QTAIM parameters at a BCP include:

Electron Density (ρ(r)): Its value correlates with the bond order.

Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, typical of covalent bonds. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals forces. nih.gov

QTAIM analysis can be used to characterize not only the covalent bonds within N-(2,4-dinitrophenyl)furan-2-carboxamide but also weaker intramolecular interactions, such as potential hydrogen bonds between the amide N-H group and an adjacent nitro-group oxygen. dntb.gov.uagotriple.eu

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a computational technique used to visualize and quantify the various intermolecular interactions that stabilize a molecule's crystal structure. nih.govmdpi.com The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the point where the electron density contribution from the molecule is equal to that from all its neighbors. mdpi.com

The surface can be mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds and other strong interactions. mdpi.comnih.gov

A key output is the 2D fingerprint plot, which summarizes all intermolecular contacts as a scatter plot of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. The percentage contribution of different types of atomic contacts (e.g., H···H, O···H, C···H) to the total surface area can be calculated, providing a quantitative measure of their importance in the crystal packing. nih.govresearchgate.net For molecules rich in oxygen and hydrogen, O···H/H···O contacts are often the most significant contributors to crystal packing. nih.gov

Table 3: Example Hirshfeld Surface Contact Percentages for a Related Molecule

| Contact Type | Contribution (%) | Compound |

|---|---|---|

| O···H/H···O | 40.1 | N-[2-(5-methylfuran-2-yl)phenyl]bis[(3-nitrophenyl)sulfonamide] nih.gov |

| H···H | 27.5 | N-[2-(5-methylfuran-2-yl)phenyl]bis[(3-nitrophenyl)sulfonamide] nih.gov |

| C···H/H···C | 12.4 | N-[2-(5-methylfuran-2-yl)phenyl]bis[(3-nitrophenyl)sulfonamide] nih.gov |

| O···C/C···O | 6.0 | N-[2-(5-methylfuran-2-yl)phenyl]bis[(3-nitrophenyl)sulfonamide] nih.gov |

This table presents data for a related furan and nitrophenyl-containing molecule to illustrate how Hirshfeld analysis quantifies intermolecular interactions.

Computational Modeling of Reaction Mechanisms and Transition State Structures

Computational modeling has become an essential tool for elucidating the intricate details of reaction mechanisms that are often difficult to capture through experimental methods alone. For derivatives of N-(2,4-dinitrophenyl)furan-2-carboxamide, such as 2,4-dinitrophenyl 5-substituted-2-furoates, computational studies, particularly those employing Density Functional Theory (DFT), provide deep insights into reaction pathways and the structures of transient states.

Furthermore, computational models can predict how the choice of nucleophile alters the reaction mechanism. For example, a shift in the rate-determining step has been observed when the nucleophile is changed from secondary amines to phenoxides in reactions involving acyl transfer from dinitrophenyl furoates. mdpi.com

While direct computational studies on the reaction mechanisms of N-(2,4-dinitrophenyl)furan-2-carboxamide were not prevalent in the searched literature, the principles derived from closely related furan derivatives are applicable. For instance, the ozone-initiated oxidation mechanism of 2,5-dimethylfuran (B142691) has been computationally modeled to understand the formation of various oxidation products. rsc.org Such studies postulate mechanisms based on the identification of reaction products and theoretical calculations of reaction pathways, providing a framework for understanding the atmospheric chemistry and degradation of furan-containing compounds. rsc.org

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are standard tools for simulating NMR, IR, and UV-Vis spectra. researchgate.netresearchgate.net

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts through computational methods has become increasingly reliable. frontiersin.org For accurate predictions, various factors must be considered, including the choice of functional, basis set, and the modeling of solvent effects. github.ioresearchgate.net Machine learning algorithms are also emerging as powerful tools for rapid and accurate NMR prediction. frontiersin.org For molecules similar to N-(2,4-dinitrophenyl)furan-2-carboxamide, such as other hydrazide derivatives, DFT calculations have shown good agreement between calculated and experimental chemical shifts. researchgate.net For example, in a study of N′-(2,4-dinitrophenyl)-2-fluorobenzohydrazide, the molecular structure was optimized using DFT with the 631-G basis set, and the resulting parameters showed good correlation with experimental X-ray diffraction data. researchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT methods. These calculations help in the assignment of experimental IR bands to specific molecular vibrations. For instance, in studies of 2,4-dinitrophenyl hydrazones, calculated vibrational frequencies for C=N, N-N, and N-H bonds were found to be in good agreement with experimental IR data. researchgate.net The calculations can also show how vibrational frequencies are affected by different substituents, which can be attributed to electronic and steric effects. researchgate.net Computational methods can also account for anharmonicities and temperature effects, leading to more accurate simulations of IR spectra. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra of molecules. researchgate.net These calculations can predict the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption bands. For 2,4-dinitrophenyl hydrazones, UV-Vis spectra calculated with DFT showed λmax values in the UV region (355-385 nm) with high molar absorptivity, consistent with experimental findings. researchgate.net The accuracy of UV-Vis spectra prediction can also be enhanced using machine learning models trained on large datasets of experimental spectra. nih.govnih.gov

Below is a table summarizing typical computational approaches for predicting spectroscopic parameters.

| Spectroscopic Technique | Computational Method | Typical Parameters Predicted |

| NMR | DFT (GIAO method) | Chemical Shifts (δ in ppm), Spin-Spin Coupling Constants (J in Hz) |

| IR | DFT | Vibrational Frequencies (cm⁻¹) |

| UV-Vis | TD-DFT | Maximum Absorption Wavelength (λmax in nm), Oscillator Strength (f) |

Assessment of Second-Order Nonlinear Optical (NLO) Properties

Materials with significant second-order nonlinear optical (NLO) properties are crucial for various applications in photonics and optoelectronics, such as frequency conversion and optical switching. photonics.comrochester.edu The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system (a D-π-A structure).

The molecular NLO properties are quantified by the first hyperpolarizability (β). Computational methods, especially DFT, are widely used to predict the NLO properties of new materials. acs.orgnih.gov For molecules containing a dinitrophenyl group, which is a strong electron acceptor, and a furan ring, which can act as part of the π-bridge, significant NLO responses can be anticipated.

Computational studies on various D-π-A chromophores have shown that the magnitude of the first hyperpolarizability is highly dependent on the molecular geometry, the nature of the donor and acceptor groups, and the length and efficiency of the π-conjugated bridge. bohrium.comresearchgate.netresearchgate.net For example, studies on furan-based organic crystals have highlighted their potential for NLO applications. researchgate.net

The calculation of NLO properties typically involves using a suitable functional and basis set, such as ωB97XD/6-311++G(d,p), to compute the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). researchgate.net The total first hyperpolarizability (β_total) is a key parameter derived from the tensor components of β.

A study on a D-π-A chromophore, 10-(3, 5-dinitrophenyl)-9-(4-nitrophenyl)-8, 9-dihydro-1H-pyreno [4, 5-d] imidazole, reported a calculated first hyperpolarizability (β) of 368.02 × 10⁻³¹ esu, which is significantly higher than that of the standard NLO material urea. researchgate.net This highlights the effectiveness of the dinitrophenyl group as an electron acceptor in designing NLO materials. Similarly, other furan-fused chromophores have been designed and investigated theoretically, showing large hyperpolarizability values, indicating their potential for remarkable electro-optic performance. bohrium.com

The table below presents representative calculated NLO properties for related compounds from the literature to illustrate the typical values obtained.

| Compound Class | Computational Method | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β_total) [esu] |

| Triazole Derivative (7c) researchgate.net | M06/6-311G(d,p) | - | 4.195 x 10⁻²³ | 6.317 x 10⁻³⁰ |

| Pyreno-imidazole Chromophore researchgate.net | ωB97XD/6311++G(d,p) | 1.83 | - | 368.02 x 10⁻³¹ |

| Furan-fused Chromophore (THQ-CS-A3) bohrium.com | - | - | - | 6953.9 x 10⁻³⁰ |

These computational assessments are vital for the rational design of new organic NLO materials, allowing for the screening of potential candidates before their synthesis and experimental characterization.

Chemical Reactivity and Mechanistic Investigations

Acyl Transfer Reactions Involving Furan-2-carboxamide and Dinitrophenyl Esters

Acyl transfer reactions are fundamental in understanding the reactivity of carboxamide and ester derivatives. Studies on analogues such as 2,4-dinitrophenyl 5-substituted-2-furoates provide significant insights into the behavior of the N-(2,4-dinitrophenyl)furan-2-carboxamide system. These reactions, particularly with phenoxide nucleophiles in a 20 mol% aqueous DMSO solution, have been shown to yield nucleophilic substitution products. mdpi.comresearchgate.net

Kinetic investigations of the acyl transfer reactions of 2,4-dinitrophenyl 5-substituted-2-furoates with 4-substituted phenoxides demonstrate that the reactions follow second-order kinetics. mdpi.com The rate of reaction is first order with respect to both the substrate and the nucleophile. mdpi.com The graphical representation of the observed rate constant (kobs) against the base concentration yields linear relationships that pass through the origin, confirming the second-order nature of the reaction. mdpi.com

Table 1: Second-Order Rate Constants (kN) for Acyl Transfer Reactions Rate constants for the reactions of 5-X-C₄H₂(O)C(O)OC₆H₃-2,4-(NO₂)₂ promoted by 4-Z-C₆H₄O⁻ in 20 mol% DMSO (aq) at 25.0 °C. mdpi.com

| Substituent on Furoate (X) | Substituent on Phenoxide (Z) | kN (M-1s-1) |

|---|---|---|

| OCH₃ | OCH₃ | 1.57 |

| OCH₃ | CH₃ | 2.93 |

| OCH₃ | H | 5.56 |

| OCH₃ | Cl | 15.0 |

| H | OCH₃ | 10.1 |

| H | CH₃ | 18.3 |

| H | H | 35.1 |

| H | Cl | 94.7 |

The pathway and rate of acyl transfer reactions are highly sensitive to the nature of the nucleophile, the non-leaving group (the acyl portion), and the solvent system. mdpi.com

Nucleophiles: A significant shift in the rate-determining step can be observed when the nucleophile is changed. For instance, while the reaction of 2,4-dinitrophenyl furoates with phenoxides has the nucleophilic attack as the RDS, reactions with secondary amines (R₂NH/R₂NH₂⁺) proceed through a stepwise mechanism where the RDS can change depending on the amine's basicity. mdpi.com Studies on similar dinitrophenyl esters with secondary alicyclic amines show curved Brönsted-type plots, indicating a change in the RDS from the breakdown of the tetrahedral intermediate at high pKa to its formation at low pKa. nih.gov

Non-Leaving Groups: The structure of the acyl group also influences reactivity. A comparative analysis between 2,4-dinitrophenyl furoates (containing a furyl group) and their analogous 2,4-dinitrophenyl thiophenecarboxylates (containing a thienyl group) was conducted. mdpi.com Despite the higher acidity of 2-furoic acid compared to thiophene-2-carboxylic acid, the change in the non-leaving group from thienyl to furyl was found to have a minimal impact on the transition state structure when phenoxides were used as nucleophiles under the same conditions. mdpi.com

Solvents: The reactions are typically studied in mixed aqueous-organic solvents, such as 20 mol% aqueous DMSO. This solvent system is used to solubilize the reactants while maintaining conditions where the nucleophilicity of the anions can be systematically studied. mdpi.com The solvent can influence the stability of the transition state and intermediates, thereby affecting the reaction rate and mechanism. semanticscholar.orgresearchgate.net

Nucleophilic Substitution Reaction Mechanisms

The 2,4-dinitrophenyl group is highly activated towards nucleophilic aromatic substitution (SNAr). nih.gov This reactivity is due to the strong electron-withdrawing nature of the two nitro groups, which are positioned ortho and para to the site of substitution. These groups stabilize the negatively charged intermediate formed during the reaction. nih.gov

The generally accepted mechanism for SNAr reactions is a two-stage addition-elimination process. semanticscholar.orgnih.gov

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. semanticscholar.orgnih.gov

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

The rate-limiting step in this process can be either the formation of the Meisenheimer intermediate or the expulsion of the leaving group, depending on the specific reactants and conditions. semanticscholar.orgresearchgate.net For many 2,4-dinitrobenzene derivatives, the formation of the zwitterionic intermediate is the rate-determining step. semanticscholar.org However, in some cases, particularly with good leaving groups and in solvents like DMSO, the departure of the leaving group can become rate-limiting. semanticscholar.orgresearchgate.net

Intermolecular Interactions and Hydrogen Bonding Dynamics

The solid-state structure and chemical environment of N-(2,4-dinitrophenyl)furan-2-carboxamide are significantly influenced by intermolecular forces, particularly hydrogen bonding. While the exact crystal structure of the title compound is not detailed in the provided sources, analysis of closely related molecules like N-(2-nitrophenyl)furan-2-carboxamide provides valuable insights. nih.govnih.gov

In N-(2,4-dinitrophenyl) derivatives of other molecules, such as D-ribosylamines, both intramolecular and intermolecular hydrogen bonds are crucial in stabilizing the conformation. uea.ac.uk For example, hydrogen bonds can form between the N-H of the amine linker and oxygen atoms within the same molecule or with adjacent molecules. uea.ac.uk The carboxamide group itself is a potent hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust supramolecular assemblies. nih.gov The presence of the electron-deficient dinitrophenyl ring can also lead to π-π stacking interactions with other aromatic systems.

Structure-Reactivity Relationship Studies and Correlation Analyses

The relationship between the molecular structure of reactants and their reaction rates is often quantified using linear free-energy relationships, such as the Hammett and Brönsted equations.

For the acyl transfer reactions of 2,4-dinitrophenyl 5-substituted-2-furoates with 4-substituted phenoxides, several correlation analyses were performed: mdpi.com

Hammett Plots: Plots of log kN versus the Hammett substituent constant (σ) for substituents on the phenoxide nucleophile are linear, yielding ρ(x) values between 3.18 and 3.56. These large positive values indicate a significant buildup of negative charge at the reaction center in the transition state, consistent with nucleophilic attack. mdpi.com

Brönsted Plots:

A plot of log kN versus the pKa of the conjugate acid of the phenoxide nucleophile (a measure of nucleophilicity) gives a Brönsted coefficient (βnuc) of 0.81 to 0.84. This large value suggests a high degree of bond formation between the nucleophile and the carbonyl carbon in the transition state. mdpi.com

A plot of log kN versus the pKa of the conjugate acid of the non-leaving furoic acid group yields a Brönsted-type coefficient (βacyl) ranging from -2.24 to -2.50. The large negative value confirms that nucleophilic attack is the rate-determining step. mdpi.com

These quantitative analyses provide strong evidence for an addition-elimination mechanism where the transition state is late with respect to bond formation to the nucleophile and the reaction is highly sensitive to the electronic properties of both the nucleophile and the acyl substrate. mdpi.comresearchgate.net

Table 2: Structure-Reactivity Correlation Parameters Parameters for the reactions of 5-X-C₄H₂(O)C(O)OC₆H₃-2,4-(NO₂)₂ with 4-Z-C₆H₄O⁻. mdpi.com

| Parameter | Value Range | Interpretation |

|---|---|---|

| βacyl | -2.24 to -2.50 | Indicates nucleophilic attack is the rate-determining step. |

| ρ(x) | 3.18 to 3.56 | Significant negative charge buildup in the transition state. |

| βnuc | 0.81 to 0.84 | Advanced bond formation to the nucleophile in the transition state. |

Advanced Research on Derivatives, Analogs, and Structure Activity Relationships

Synthesis and Detailed Characterization of Substituted Furan-2-carboxamide Analogs

The synthesis of substituted furan-2-carboxamide analogs is a critical area of research, providing a platform to investigate the impact of various functional groups on the core molecule's properties. A general approach to synthesizing these analogs involves the reaction of furan-2-carbonyl chloride with a substituted aniline (B41778) in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane (B109758). nih.govresearchgate.net This method allows for the introduction of a wide array of substituents on the phenyl ring.

For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide has been achieved with high yields, serving as a versatile intermediate for further modifications through cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov This strategy enables the introduction of various aryl groups at the 4-position of the phenyl ring, creating a library of analogs for further study. nih.gov

The characterization of these newly synthesized compounds is thoroughly conducted using a suite of spectroscopic techniques. Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy is employed to determine the chemical structure and confirm the successful incorporation of substituents. researchgate.netnih.gov Infrared (IR) spectroscopy provides information about the functional groups present, particularly the amide carbonyl and N-H bonds. researchgate.net Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. researchgate.netnih.gov In some cases, X-ray crystallography has been utilized to determine the precise three-dimensional structure of the molecules. researchgate.net

A diversity-oriented synthesis approach has also been employed to create a collection of furan-2-carboxamides with various linkers and substituents to explore their potential applications. nih.gov This involves multi-step synthetic sequences, including acylation, substitution, and cycloaddition reactions to build molecular complexity. nih.gov

Table 1: Examples of Synthesized Substituted Furan-2-carboxamide Analogs

| Compound Name | Synthetic Method | Key Characterization Data | Reference |

|---|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide | Reaction of furan-2-carbonyl chloride with 4-bromoaniline | ¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry | nih.gov |

| N-(4-benzamidophenyl)furan-2-carboxamide | Acylation of N-(4-aminophenyl)furan-2-carboxamide | ¹H-NMR, ¹³C-NMR, Mass Spectrometry, IR | nih.gov |

| N'-(4-chlorobenzoyl)furan-2-carbohydrazide | Reaction of furan-2-carbohydrazide (B108491) with 4-chlorobenzoyl chloride | ¹H-NMR, ¹³C-NMR, Mass Spectrometry, IR | nih.gov |

Exploration of Other Dinitrophenyl-Containing Amides and Carboxamides for Comparative Studies

To understand the specific contribution of the furan-2-carboxamide moiety to the properties of the parent compound, researchers have synthesized and studied other amides and carboxamides containing the 2,4-dinitrophenyl group. These comparative studies help to isolate the effects of the heterocyclic ring from those of the dinitrophenyl substituent.

For example, a series of 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives have been synthesized. nih.gov The synthesis involved the reaction of 3,5-dinitrobenzohydrazide (B182385) with various isocyanates to form semicarbazide (B1199961) precursors, followed by dehydrative cyclization to yield the oxadiazole ring. nih.gov Similarly, 3,5-dinitrophenyl-containing 1,2,4-triazoles have been developed and studied. acs.orgresearchgate.netnih.gov These studies have revealed the importance of the position of the dinitrophenyl fragment for the observed activity of the compounds. acs.orgresearchgate.net

Table 2: Dinitrophenyl-Containing Amides and Carboxamides for Comparative Analysis

| Compound Class | Heterocyclic Core | Key Research Findings | Reference |

|---|---|---|---|

| Dinitrophenyl-oxadiazoles | 1,3,4-Oxadiazole | The presence of nitro groups in positions 3 and 5 of the phenyl scaffold is crucial for certain biological properties. | nih.gov |

| Dinitrophenyl-triazoles | 1,2,4-Triazole | The position of the 3,5-dinitrophenyl fragment plays a key role in the compound's efficiency in certain biological assays. | acs.orgresearchgate.net |

Comparative Studies with Related Heterocyclic Carboxamides (e.g., Thienyl, Pyrrole-based)

The aromaticity of these five-membered heterocycles follows the order: Thiophene (B33073) > Pyrrole > Furan (B31954). pharmaguideline.com This difference in aromaticity and the nature of the heteroatom (sulfur in thiophene, nitrogen in pyrrole, and oxygen in furan) influences the electron distribution within the ring and, consequently, the reactivity and interaction of the carboxamide with its environment. pharmaguideline.com

For instance, the synthesis and evaluation of thiophene-2-carboxamide derivatives have been reported. nih.gov These studies allow for a direct comparison of the impact of replacing the furan ring with a thiophene ring. Similarly, pyrazole-furan and pyrazole-pyrrole carboxamides have been synthesized and evaluated, providing insights into the effects of combining different heterocyclic systems. acs.orgresearchgate.net

These comparative analyses are crucial for understanding which structural features are essential for specific activities and for guiding the design of new analogs with improved properties.

Table 3: Comparison of Furan, Thienyl, and Pyrrole-based Carboxamides

| Heterocyclic Core | Key Differentiating Feature | Impact on Properties | Reference |

|---|---|---|---|

| Furan | Highest electronegativity of the heteroatom (Oxygen) | Influences electron density and reactivity of the ring. | pharmaguideline.com |

| Thiophene | Higher aromaticity compared to furan and pyrrole. | Can lead to different biological activities and metabolic stability. | pharmaguideline.comnih.gov |

Elucidation of Structure-Activity Relationships (SAR) in Various Chemical Contexts

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its activity. For N-(2,4-dinitrophenyl)furan-2-carboxamide and its analogs, SAR studies aim to identify the key structural motifs responsible for their chemical and biological properties.

Systematic modifications of the furan-2-carboxamide scaffold have provided valuable SAR data. For example, the introduction of different substituents on the phenyl ring of N-phenylbenzofuran-2-carboxamide derivatives has been shown to modulate their activity in certain biological assays. researchgate.net The nature and position of these substituents can significantly impact the compound's efficacy. nih.gov

Furthermore, SAR studies on dinitrophenyl-containing compounds have revealed the critical role of the dinitrophenyl moiety. The presence and position of the nitro groups are often essential for the observed activity. researchgate.net The replacement of the dinitrophenyl group with other substituents can lead to a significant loss of activity, underscoring its importance as a key pharmacophore in certain contexts.

The insights gained from these SAR studies are invaluable for the rational design of new derivatives with optimized properties for various chemical and biological applications.

Table 4: Summary of Key Structure-Activity Relationships

| Structural Moiety | Modification | Impact on Activity | Reference |

|---|---|---|---|

| Phenyl Ring Substituents | Introduction of electron-donating or electron-withdrawing groups. | Modulates the electronic properties and can significantly enhance or decrease activity. | researchgate.netnih.gov |

| Heterocyclic Core | Replacement of furan with thiophene or pyrrole. | Alters the electronic and steric profile, leading to changes in activity. | nih.govacs.orgresearchgate.net |

| Dinitrophenyl Group | Position and number of nitro groups. | The 3,5-dinitrophenyl substitution pattern is often crucial for high activity in certain biological contexts. | acs.orgresearchgate.net |

Biological Activity Research: in Vitro Assessment and Mechanistic Perspectives

In Vitro Antimicrobial Activity Studies

Research into a series of carbamothioyl-furan-2-carboxamide derivatives has revealed that the inclusion of a 2,4-dinitrophenyl group results in significant antimicrobial properties. nih.govnih.gov Specifically, the compound N-(2-(2,4-dinitrophenyl)hydrazinecarbamothioyl)furan-2-carboxamide has been evaluated for its efficacy against a panel of pathogenic bacteria and fungi. nih.gov

The 2,4-dinitrophenyl-containing furan (B31954) carboxamide derivative demonstrated notable inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov In laboratory assays, the compound was tested against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative). nih.gov The activity was quantified by measuring the zone of inhibition (I.Z.) and determining the minimum inhibitory concentration (MIC). The compound was active against all three tested bacterial strains, with inhibition zones ranging from 9 to 16 mm and MIC values between 230 and 295 µg/mL. nih.gov

| Bacterial Strain | Gram Stain | Inhibition Zone (mm) at 10 mg/mL | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Positive | 16 | 230 |

| Escherichia coli | Negative | 9 | 295 |

| Pseudomonas aeruginosa | Negative | 11 | 250.6 |

The antifungal potential of N-(2-(2,4-dinitrophenyl)hydrazinecarbamothioyl)furan-2-carboxamide was found to be even more prominent than its antibacterial effects. nih.gov The compound was assessed against three fungal strains: Aspergillus niger, Aspergillus flavus, and Candida albicans. It exhibited significant activity against all tested fungi, with inhibition zones recorded between 11 and 17 mm and MIC values in the range of 150.7 to 186 µg/mL. nih.gov

| Fungal Strain | Inhibition Zone (mm) at 10 mg/mL | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Aspergillus niger | 17 | 150.7 |

| Aspergillus flavus | 11 | 186 |

| Candida albicans | 12 | 175.3 |

While specific mechanistic studies on N-(2,4-dinitrophenyl)furan-2-carboxamide derivatives are not extensively detailed, the literature provides some perspective based on their structural components. The significant antimicrobial activity of these aromatic compounds may be linked to their lipophilicity, which can facilitate easier penetration through the microbial cell wall. nih.gov Furthermore, the carbamothioyl group present in the tested analogue is a thiourea (B124793) derivative; compounds of this class have been reported to function as inhibitors of bacterial actin MreB, a protein crucial for cell shape determination and peptidoglycan synthesis, thereby inhibiting bacterial growth. nih.gov

In Vitro Anticancer Activity Research

The in vitro anticancer potential of N-(2-(2,4-dinitrophenyl)hydrazinecarbamothioyl)furan-2-carboxamide was evaluated against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2 and Huh-7) and breast cancer (MCF-7) cells. nih.gov While other derivatives in the same study showed high anticancer activity, the 2,4-dinitrophenyl-containing compound was found to be less potent against these cell lines. nih.govnih.gov The cytotoxic effect was measured by assessing the percentage of cell viability after exposure to the compound at a concentration of 20 µg/mL. nih.gov

| Human Cancer Cell Line | Cancer Type | Cell Viability (%) at 20 µg/mL |

|---|---|---|

| HepG2 | Hepatocellular Carcinoma | 69.11 |

| Huh-7 | Hepatocellular Carcinoma | 75.01 |

| MCF-7 | Breast Cancer | 71.23 |

The precise molecular mechanisms of anticancer action for this specific furan-2-carboxamide derivative have not been elucidated in the available literature. However, the 2,4-dinitrophenyl (DNP) moiety itself is known to exert biological effects. Studies on 2,4-dinitrophenol (B41442) have shown that it can cause a marked increase in apoptosis, evidenced by DNA fragmentation, in human lung cancer cells. nih.gov Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells and is often characterized by distinct morphological changes and the activation of specific cellular pathways. jefferson.edu The process frequently involves the activation of caspases, a family of protease enzymes that execute the cell death program, leading to events like DNA fragmentation. nih.gov Therefore, it is plausible that the cytotoxic effects observed, although modest, could be partly mediated through the induction of apoptosis driven by the 2,4-dinitrophenyl group. Further research is required to confirm if this mechanism is active in the context of the full N-(2,4-dinitrophenyl)furan-2-carboxamide structure.

General Pharmacological Potential and Drug Discovery Implications (Excluding Clinical Trials and Dosage)

The compound N-(2,4-dinitrophenyl)furan-2-carboxamide belongs to a class of molecules that merge two distinct chemical scaffolds known for their biological activities: the furan-2-carboxamide core and the 2,4-dinitrophenyl group. The furan ring is a versatile heterocyclic structure present in numerous pharmacologically active compounds, contributing to a wide array of therapeutic properties including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects. ijabbr.comwisdomlib.orgorientjchem.org Its ability to engage in various chemical interactions, such as hydrogen bonding and π–π stacking, makes it a valuable component in drug design. orientjchem.org

On the other hand, the 2,4-dinitrophenol (DNP) moiety is well-known for its potent biological activity as a mitochondrial uncoupler. mdpi.comnih.gov By disrupting the process of oxidative phosphorylation, it causes energy to be released as heat rather than being stored in ATP, which has profound effects on cellular metabolism. mdpi.com This mechanism has been explored for various therapeutic applications, from its historical use as a weight-loss agent to more recent investigations into its potential for treating metabolic diseases and sensitizing cancer cells to chemotherapy. mdpi.comnih.govwikipedia.org

The combination of these two moieties in N-(2,4-dinitrophenyl)furan-2-carboxamide suggests a potential for multifaceted pharmacological activity. Research into structurally related compounds provides preliminary insights into its potential. A study on a series of carbamothioyl-furan-2-carboxamide derivatives, which are structurally similar, investigated their antimicrobial and anticancer potential. nih.gov In that study, the derivative containing the 2,4-dinitrophenyl group demonstrated significant inhibitory activity against all tested bacterial and fungal strains. nih.gov However, it was found to be less potent against several human cancer cell lines (HepG2, Huh-7, and MCF-7) compared to other derivatives in the same series. nih.gov

This suggests that the drug discovery implications for N-(2,4-dinitrophenyl)furan-2-carboxamide could be particularly promising in the development of new antimicrobial agents. The broad-spectrum activity of the related compound against both bacteria and fungi highlights a potential avenue for further investigation. nih.gov While its anticancer potential appears less pronounced based on initial findings for a similar molecule, the unique metabolic disruption associated with the dinitrophenyl group could warrant further exploration in different cancer types or in combination therapies. mdpi.comnih.gov The furan-2-carboxamide scaffold itself has been successfully utilized to develop potent antagonists for targets like the urotensin-II receptor, indicating its value as a platform for generating highly specific therapeutic agents. nih.gov

Table 1: Antimicrobial Activity of a Structurally Related Carbamothioyl-Furan-2-Carboxamide Derivative Possessing a 2,4-Dinitrophenyl Group

| Activity Type | Findings | Reference |

|---|---|---|

| Antibacterial | Significant inhibition against all tested bacterial strains. | nih.gov |

| Antifungal | Significant inhibition against all tested fungal strains. | nih.gov |

| Inhibition Zones | Ranged from 9–17 mm. | nih.gov |

| MIC Values | Found to be between 150.7–295 µg/mL. | nih.gov |

Data is for a structurally related carbamothioyl-furan-2-carboxamide derivative, not N-(2,4-dinitrophenyl)furan-2-carboxamide itself.

Molecular Docking Studies with Potential Biological Targets (e.g., enzymes, proteins)

Molecular docking is a computational technique used in drug discovery to predict how a small molecule (ligand), such as N-(2,4-dinitrophenyl)furan-2-carboxamide, might bind to the active site of a target macromolecule, typically a protein or enzyme. ijper.orgsemanticscholar.org This method helps in understanding the binding mode and affinity of the ligand, providing insights that can guide the design of more potent and selective drugs. The process involves creating 3D models of both the ligand and the target protein and then using algorithms to find the best-fit orientation of the ligand within the protein's binding pocket. ijper.org

As of now, specific molecular docking studies for N-(2,4-dinitrophenyl)furan-2-carboxamide have not been reported in the reviewed scientific literature. However, docking studies performed on related compounds can illustrate the potential applications and insights that could be gained from such an analysis.

For instance, molecular docking has been employed to study other furan-2-carboxamide derivatives as potential antiproliferative agents. In one study, new quinazolin-4-one derivatives featuring a furan-2-yl moiety were designed, synthesized, and evaluated for cytotoxic activity. nih.gov Molecular docking was used to investigate their binding modes within the active sites of relevant cancer targets, helping to rationalize their observed biological activity. nih.gov Similarly, docking studies on 2,4-dinitrophenylhydrazine (B122626), a different compound containing the 2,4-dinitrophenyl group, were conducted against key proteins implicated in liver cancer, such as SRC, ESR1, and PIK3CA. researchgate.net The results showed strong binding affinities, suggesting the potential of the dinitrophenyl moiety to interact favorably with these important cancer-related proteins. researchgate.net

A hypothetical molecular docking study of N-(2,4-dinitrophenyl)furan-2-carboxamide would likely target enzymes or proteins relevant to its potential antimicrobial or metabolic activities. For example, it could be docked against bacterial enzymes involved in cell wall synthesis or fungal enzymes crucial for survival to explore the structural basis of its antimicrobial effects. Alternatively, it could be modeled with mitochondrial proteins to understand how it might influence cellular metabolism. Such studies would provide valuable data on its binding energy (a measure of binding affinity) and the specific interactions that stabilize the ligand-protein complex.

Table 2: Illustrative Data from Molecular Docking of a Related Compound (2,4-Dinitrophenylhydrazine) with Liver Cancer Protein Targets

| Target Protein | Binding Energy (kcal/mol) | Significance | Reference |

|---|---|---|---|

| SRC | -6.4 | Strong binding affinity observed. | researchgate.net |

| PIK3CA | -6.3 | Strong binding affinity observed. | researchgate.net |

| ESR1 | -6.1 | Strong binding affinity observed. | researchgate.net |

| TNF | -5.1 | Notable interaction. | researchgate.net |

| P21 | -5.1 | Notable interaction. | researchgate.net |

| AKT2 | -5.0 | Notable interaction. | researchgate.net |

This table is for illustrative purposes showing the type of data generated from molecular docking studies. The data is for 2,4-dinitrophenylhydrazine, not N-(2,4-dinitrophenyl)furan-2-carboxamide.

Insights into Binding Interactions and Affinity to Biological Macromolecules

Specific experimental data on the binding interactions and affinity of N-(2,4-dinitrophenyl)furan-2-carboxamide with biological macromolecules are not currently available in the literature. However, an analysis of its chemical structure allows for predictions about its potential interaction patterns.

The furan ring, being an aromatic heterocycle, can participate in π–π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. orientjchem.org The oxygen atom in the furan ring and the oxygen of the carboxamide group can act as hydrogen bond acceptors, while the amide N-H group can serve as a hydrogen bond donor. These hydrogen bonding capabilities are crucial for specific recognition and binding to a target protein. orientjchem.org

The 2,4-dinitrophenyl moiety also significantly influences potential binding interactions. The two nitro groups are strong electron-withdrawing groups and can act as hydrogen bond acceptors. The aromatic ring itself can engage in π–π stacking or other hydrophobic interactions. The presence of the dinitrophenyl group is known to confer the ability to interact with certain biological targets; for example, a significant percentage of clinical-stage therapeutic antibodies have been found to show pronounced binding to 2,4-dinitrophenol conjugated to albumin.

The combination of these features in N-(2,4-dinitrophenyl)furan-2-carboxamide creates a molecule with multiple points for potential interaction, suggesting it could bind with considerable affinity to a suitably shaped biological pocket. The precise nature and strength of these interactions would depend on the specific topology and amino acid composition of the target's active site. Determining these details would require experimental techniques like X-ray crystallography of the ligand-protein complex or computational approaches such as molecular dynamics simulations, which could build upon initial hypotheses from molecular docking.

Future Research Directions and Emerging Avenues

Development of Novel and Sustainable Synthetic Routes for Advanced Materials

The advancement of materials science applications for N-(2,4-dinitrophenyl)furan-2-carboxamide and its analogues hinges on the development of efficient and environmentally benign synthetic methodologies. Future research should prioritize "green chemistry" principles to minimize hazardous waste and improve atom economy.

Key areas for exploration include:

Catalytic Amidation: Moving beyond traditional stoichiometric activating agents, research into catalytic methods for direct amide bond formation is crucial. ucl.ac.uk Catalysts based on boronic acids or reusable Brønsted acidic ionic liquids could offer more sustainable pathways, reducing waste and simplifying purification. ucl.ac.ukacs.org

Biocatalysis: The use of enzymes, such as lipase (B570770) B from Candida antarctica (CALB), for amidation in green solvents like cyclopentyl methyl ether presents a highly sustainable alternative. rsc.orgnih.gov These biocatalytic methods operate under mild conditions and offer high selectivity, aligning perfectly with green chemistry goals. nih.gov

Solvent-Free Synthesis: Investigating solvent-free reaction conditions, for instance, using boric acid as a catalyst for the reaction between a carboxylic acid and urea, could drastically reduce solvent waste and shorten reaction times. scispace.com

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, enhanced safety, and potential for easier scale-up. Applying this technology to the synthesis of furan-2-carboxamide derivatives could lead to more efficient and reproducible production. researchgate.net

Bio-based Feedstocks: A significant step towards sustainability would be the utilization of bio-derived furanic compounds. nih.gov Research into converting biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) into precursors like 2,5-furandicarboxylic acid (FDCA) could provide a renewable source for the furan (B31954) moiety. rmit.edu.au

Application of Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel molecules. frontiersin.orgresearchgate.net For N-(2,4-dinitrophenyl)furan-2-carboxamide, computational modeling can provide deep insights into its structure-property relationships, guiding the synthesis of new materials with tailored functionalities.

Future computational studies should focus on:

Density Functional Theory (DFT): DFT calculations can be employed to predict the molecular geometry, electronic structure, vibrational frequencies, and thermodynamic properties of the compound and its derivatives. researchgate.netnih.gov This information is vital for understanding its stability, reactivity, and spectroscopic characteristics. nih.govnih.gov

Molecular Docking and Dynamics: In the context of drug design, molecular docking can predict the binding affinity and orientation of the molecule within the active site of a biological target. nih.govnih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-receptor complex over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between chemical structure and a specific property (e.g., biological activity, toxicity). longdom.org Developing QSAR models for a series of N-(2,4-dinitrophenyl)furan-2-carboxamide analogues can help predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis.

Pharmacophore Mapping and ADMET Prediction: These computational tools are essential in drug discovery. longdom.org Pharmacophore modeling identifies the key structural features necessary for biological activity, while ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction helps to assess the drug-likeness of a compound in the early stages of development. scirp.org

| Computational Method | Predicted Properties and Applications |

|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic properties (HOMO/LUMO), vibrational spectra, chemical reactivity descriptors (hardness, softness, electrophilicity). nih.govnih.gov |

| Molecular Dynamics (MD) | Stability of ligand-protein complexes, conformational changes, solvent effects, free energy calculations. nih.gov |

| Molecular Docking | Binding modes and affinities to biological targets (e.g., enzymes, receptors), virtual screening of compound libraries. nih.gov |

| QSAR | Predicting biological activity, toxicity, or other properties based on molecular descriptors; guiding lead optimization. longdom.org |

| ADMET Prediction | Assessing pharmacokinetic properties (absorption, distribution, metabolism, excretion) and toxicity profiles of potential drug candidates. scirp.org |

Exploration of New Chemical Interactions and Uncharted Reactivity Patterns

The reactivity of N-(2,4-dinitrophenyl)furan-2-carboxamide is governed by its constituent parts: the amide linkage, the furan ring, and the electron-deficient dinitrophenyl system. While amides are generally stable, their reactivity can be influenced by neighboring functional groups. libretexts.orgchemistrysteps.com Future research should aim to explore novel transformations and interactions.

Promising avenues include:

Photocatalysis: The nitroaromatic dinitrophenyl group is a prime candidate for photocatalytic reduction. benthamdirect.comstudylib.net Research could explore the selective reduction of one or both nitro groups using semiconductor photocatalysts like TiO2 under solar or UV irradiation. benthamdirect.comstudylib.net This could lead to the synthesis of novel amino-substituted derivatives with different electronic and biological properties.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro groups make the dinitrophenyl ring highly susceptible to SNAr reactions. Exploring reactions with a wide range of nucleophiles (e.g., thiols, alkoxides, secondary amines) could yield a diverse library of substituted analogues.

Furan Ring Transformations: The furan ring itself can participate in various reactions. Investigating its behavior under cycloaddition conditions or ring-opening reactions could lead to complex heterocyclic structures that are otherwise difficult to synthesize.

N-Arylation Chemistry: Advanced palladium-catalyzed coupling reactions could be explored to modify the N-aryl bond, potentially allowing for the synthesis of related compounds where the dinitrophenyl group is replaced by other aromatic systems. nih.gov

Rational Design of Next-Generation Analogues with Tuned Chemical Properties for Specific Research Applications

The rational design of new analogues through systematic structural modification is a cornerstone of modern chemistry. silae.it By understanding the structure-activity relationship (SAR), next-generation compounds with fine-tuned properties can be developed for specific applications. nih.govnih.gov

Future design strategies should consider:

Modulation of Electronic Properties: The electronic character of the molecule can be precisely tuned by altering substituents on either the furan or the phenyl ring. Adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the molecule's HOMO-LUMO gap, which in turn affects its optical and electronic properties for applications in materials science. rsc.orgresearchgate.netmdpi.com

Bioisosteric Replacement: Bioisosterism is a powerful strategy in drug design where one atom or group is replaced by another with similar physical or chemical properties. cambridgemedchemconsulting.comu-tokyo.ac.jp Replacing the furan ring with other five-membered heterocycles (e.g., thiophene (B33073), thiazole, pyrazole) or modifying the substitution pattern on the phenyl ring could lead to analogues with improved biological activity or pharmacokinetic profiles. cambridgemedchemconsulting.comresearchgate.netresearchgate.net

Conformational Constraints: Introducing cyclic structures or bulky substituents can lock the molecule into specific conformations. This can be particularly useful in drug design to enhance binding affinity and selectivity for a biological target.

| Modification Strategy | Target Moiety | Potential Outcome / Application |

|---|---|---|